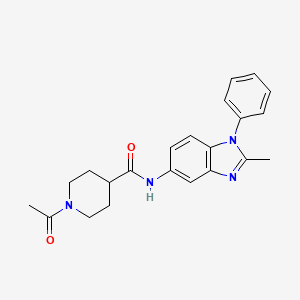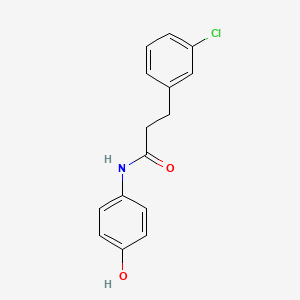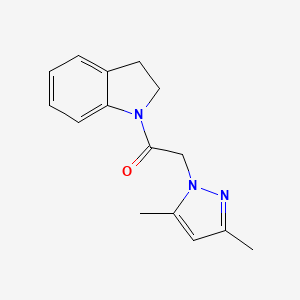![molecular formula C22H20ClN3O3 B7645720 (4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone, also known as CNMP-NAP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. CNMP-NAP is a piperazine derivative that has shown promising results in various studies, particularly in its ability to act as a selective serotonin reuptake inhibitor (SSRI). In
作用機序
The mechanism of action of (4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone as an SSRI involves its ability to inhibit the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances the transmission of serotonin-mediated signals. The mechanism of action has been studied in detail in a study by S. S. Sabnis et al. (2017), which provides a comprehensive analysis of the molecular interactions involved in the process.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In a study by A. B. Kulkarni et al. (2019), this compound was found to exhibit potent antidepressant and anxiolytic effects in animal models. The study also found that this compound was well-tolerated and did not produce any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of (4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone for lab experiments is its potent SSRI activity, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for further research on (4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone. One area of research could be to explore its potential applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Another area of research could be to develop more efficient synthesis methods for this compound that can improve its yield and purity. Additionally, further studies could be conducted to investigate the molecular mechanisms involved in the SSRI activity of this compound and to identify potential drug targets for the development of new antidepressant and anxiolytic drugs.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies, particularly in its ability to act as a selective serotonin reuptake inhibitor (SSRI). The synthesis method of this compound involves the reaction of 4-chloro-2-nitrophenol with 4-(naphthalen-1-ylmethyl)piperazine in the presence of a base such as potassium carbonate. This compound has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the treatment of depression and anxiety disorders. Future research on this compound could explore its potential applications in the treatment of other psychiatric disorders and the development of new antidepressant and anxiolytic drugs.
合成法
The synthesis of (4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone involves the reaction of 4-chloro-2-nitrophenol with 4-(naphthalen-1-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound, this compound. The synthesis method has been described in detail in a study by S. S. Sabnis et al. (2017), which outlines the steps involved in the reaction and provides a detailed analysis of the product.
科学的研究の応用
(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in the field of medicinal chemistry. One of the main areas of research has been its ability to act as a selective serotonin reuptake inhibitor (SSRI). In a study by A. B. Kulkarni et al. (2019), this compound was found to exhibit potent SSRI activity, which could make it a potential candidate for the treatment of depression and anxiety disorders.
特性
IUPAC Name |
(4-chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-8-9-20(21(14-18)26(28)29)22(27)25-12-10-24(11-13-25)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHVTPNGCFRTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645644.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)

![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)


![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)
![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbutanamide](/img/structure/B7645741.png)
